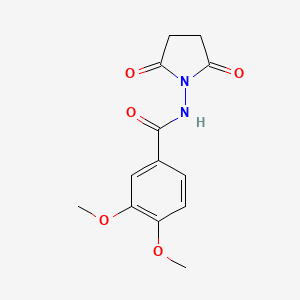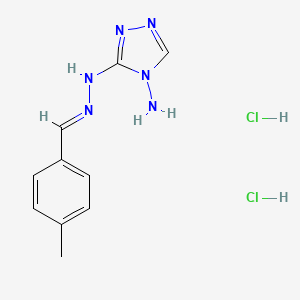![molecular formula C19H23N3OS B5815339 N-(2,3-dimethylphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5815339.png)
N-(2,3-dimethylphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DMTU and is a thiourea derivative. DMTU has been extensively studied for its ability to scavenge reactive oxygen species (ROS) and its potential to act as an antioxidant.
科学的研究の応用
DMTU has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, DMTU has been shown to have antioxidant properties and can protect against oxidative stress-induced damage. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In agriculture, DMTU has been shown to improve plant growth and yield by reducing oxidative stress. In environmental science, DMTU has been studied for its potential use in water treatment to remove toxic metals.
作用機序
DMTU acts as an antioxidant by scavenging ROS, which are highly reactive molecules that can damage cells and tissues. DMTU can also chelate metal ions, which can reduce their toxicity. The exact mechanism of action of DMTU is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
DMTU has been shown to have several biochemical and physiological effects. It can reduce oxidative stress-induced damage to cells and tissues. It can also improve mitochondrial function and reduce inflammation. Additionally, DMTU has been shown to have a protective effect on the cardiovascular system.
実験室実験の利点と制限
One of the main advantages of using DMTU in lab experiments is its ability to scavenge ROS and act as an antioxidant. This makes it a useful tool for studying oxidative stress-induced damage in cells and tissues. However, DMTU has some limitations, such as its potential to interfere with other cellular processes and its toxicity at high concentrations. Therefore, careful consideration must be given to the concentration and duration of DMTU treatment in lab experiments.
将来の方向性
There are several future directions for the study of DMTU. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further investigation is needed to determine the exact mechanism of action of DMTU and its potential to protect against oxidative stress-induced damage in the brain. Additionally, the use of DMTU in agriculture and environmental science requires further investigation to determine its efficacy and potential environmental impact. Finally, the development of new derivatives of DMTU with improved properties and reduced toxicity is an area of active research.
合成法
The synthesis of DMTU involves the reaction of 2,3-dimethylaniline with 4-morpholinylphenyl isothiocyanate. The reaction takes place in the presence of a base and an organic solvent. The product obtained is then purified using various techniques such as recrystallization, column chromatography, or HPLC. The purity of the final product is critical for its use in scientific research applications.
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(4-morpholin-4-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-14-4-3-5-18(15(14)2)21-19(24)20-16-6-8-17(9-7-16)22-10-12-23-13-11-22/h3-9H,10-13H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFMODNHNRMNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2=CC=C(C=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5815261.png)
![3-[2-(3-bromophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5815263.png)
![5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5815268.png)
![2-ethoxy-4-{2-[(5-methyl-3-thienyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5815276.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-pyrrolidinecarboxamide](/img/structure/B5815287.png)
![4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5815292.png)
![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]azepane](/img/structure/B5815299.png)
![N-[4-(5-chloro-2-thienyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5815302.png)
![4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5815303.png)
![methyl 2-{[(diallylamino)carbonothioyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5815314.png)
![methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5815317.png)

![ethyl 4-{[(cyclopentylamino)carbonothioyl]amino}benzoate](/img/structure/B5815330.png)
